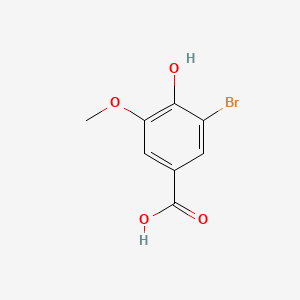
2-(Benzoylamino)benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(Benzoylamino)benzoic acid and its derivatives has been explored for their potential as inhibitors of adenovirus replication and for the development of anti-inflammatory and anti-platelet aggregation agents. Öberg et al. (2012) demonstrated the improved potency of 2-(Benzoylamino)benzoic acid derivatives through several generations of compounds, emphasizing the importance of the ortho, ortho substituent pattern and the carboxylic acid presence for activity (Öberg et al., 2012). Shiraiwa et al. (2002) discussed the optical resolution and subsequent synthesis of optically active compounds from 2-(Benzoylamino)benzoic acid, showcasing the chemical's versatility in synthesizing optically active amino acids (Shiraiwa et al., 2002).
Molecular Structure Analysis
The molecular structure of 2-(Benzoylamino)benzoic acid derivatives has been extensively studied to understand their biological activities. The structural elucidation is crucial for designing compounds with improved pharmacological profiles. Studies like those conducted by Khan et al. (2010) on benzoic acid derivatives provided insights into the relationship between molecular structure and enzymatic inhibition capabilities, specifically targeting tyrosinase inhibition (Khan et al., 2010).
Chemical Reactions and Properties
2-(Benzoylamino)benzoic acid participates in various chemical reactions, offering a pathway to synthesize a broad range of derivatives with potential biological activities. Banfi et al. (1983) described the synthesis of 2-benzoylamino-2-deoxy-2-hydroxymethyl-D-hexono-1,4-lactones from D-fructose, highlighting the compound's utility in synthesizing complex molecules like thermozymocidin (Banfi et al., 1983).
Physical Properties Analysis
The physical properties of 2-(Benzoylamino)benzoic acid, including solubility, melting point, and crystalline structure, are fundamental for its application in synthesis and drug formulation. Rai et al. (2017) conducted a study on the cocrystal of a derivative, revealing significant dual fluorescence with a large Stokes shift, indicating the compound's potential in materials science and photophysical applications (Rai et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-(Benzoylamino)benzoic acid, including its reactivity and the nature of its chemical bonds, are crucial for its utilization in various chemical reactions and biological applications. Studies on the compound's derivatives have shown promising results in anti-inflammatory and anti-platelet aggregation, as reported by Hsieh et al. (2007), indicating the therapeutic potential of these compounds (Hsieh et al., 2007).
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
2-(Benzoylamino)benzoic acid has been identified as a potent and non-toxic compound against adenovirus replication. Its efficacy was enhanced through the synthesis of various analogues, with certain modifications resulting in compounds 35g and 35j, demonstrating low cell toxicity and high inhibitory potency against adenoviruses (Öberg et al., 2012). Additionally, derivatives of this compound have shown activity against herpes simplex viruses, including acyclovir-resistant isolates, indicating its potential as an antiviral agent (Strand et al., 2012).
Applications in Chemistry
2-(Benzoylamino)benzoic acid and its analogues have been used to synthesize various metal complexes. These complexes have been studied for their structural and spectral properties, indicating potential applications in coordination chemistry and materials science. For instance, copper(II) complexes with this compound have been synthesized and characterized, showing monomeric structures with square planar or distorted octahedral geometry around Cu(II) (Ravindar et al., 1985). Similarly, complexes involving palladium and platinum have been prepared and characterized, further expanding the compound's utility in coordination chemistry (Vadde et al., 1984; Gade & Puri, 1989)(Gade, 1989).
Protective Group in Organic Synthesis
The compound has been utilized in organic synthesis as a protective group. Specifically, the 2-(prenyloxymethyl)benzoyl group, a derivative of 2-(benzoylamino)benzoic acid, has been employed for protecting hydroxyl functions in organic molecules. This use underscores the compound's versatility in synthetic organic chemistry (Vatèle, 2005).
Biochemical and Pharmaceutical Research
In biochemical and pharmaceutical research, the compound and its derivatives have been investigated for various biological activities. For example, its role in the synthesis of new amino acid-coupled benzanilides shows its potential application in developing novel pharmaceutical compounds (Rayes et al., 2008). Furthermore, studies on the thermodynamic behavior of benzoic acid and its derivatives, including 2-(benzoylamino)benzoic acid, contribute to understanding their solubility and stability in pharmaceutical formulations (Reschke et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-benzamidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVLIIDDWFGYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206620 | |
| Record name | N-Benzoylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; fruity aroma | |
| Record name | N-Benzoylanthranilic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1543/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
341.00 to 342.00 °C. @ 760.00 mm Hg | |
| Record name | N-Benzoylanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water, Soluble (in ethanol) | |
| Record name | N-Benzoylanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | N-Benzoylanthranilic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1543/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-(Benzoylamino)benzoic acid | |
CAS RN |
579-93-1 | |
| Record name | Benzoylanthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoylanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 579-93-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZOYLANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6085493379 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Benzoylanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183.00 °C. @ 760.00 mm Hg | |
| Record name | N-Benzoylanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)












